(1R,2R)-2-PCCA hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

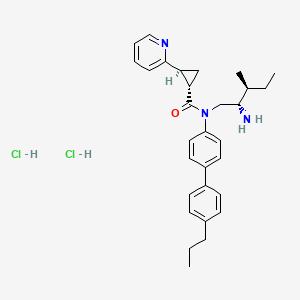

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H39Cl2N3O |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26-,27-,28+;;/m0../s1 |

InChI Key |

ZRMICUFWAJDIQJ-WGEINMNRSA-N |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide to its Mechanism of Action as a GPR88 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. Its activity as a GPR88 agonist has positioned it as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential starting point for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: GPR88 Activation and Downstream Signaling

This compound functions as an agonist at the GPR88 receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the engagement and activation of intracellular heterotrimeric G proteins. Specifically, GPR88 couples to the Gαi subunit of the G protein complex.[1][2][3]

The activation of the Gαi subunit by the (1R,2R)-2-PCCA-bound GPR88 initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase.[3] Adenylyl cyclase is the enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Consequently, the activation of GPR88 by this compound leads to a decrease in intracellular cAMP levels.[1][3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing various cellular processes.

The signaling pathway is depicted in the diagram below:

Quantitative Pharmacological Data

The potency of this compound as a GPR88 agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| This compound | Cell-free | - | 3 | [1][4][5][6][7] |

| This compound | Cell-based | - | 603 | [1][4][5][6][7] |

| (1R,2R)-2-PCCA | GloSensor™ cAMP Assay | HEK293 cells stably expressing hGPR88 | 56 | [1] |

| (1R,2R)-isomer | cAMP formation inhibition | GPR88-expressing HEK293T cells | 373 | [2] |

| 2-PCCA (racemic) | GloSensor™ cAMP Assay | HEK293 cells stably expressing hGPR88 | 116 | [8] |

| (1S,2S)-2-PCCA | cAMP formation inhibition | GPR88-expressing HEK293T cells | ~1865 (5-fold less potent than (1R,2R)-isomer) | [2] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the activity of this compound: the GloSensor™ cAMP Assay in HEK293 cells stably expressing the human GPR88 receptor.

Objective: To determine the potency of this compound in inhibiting adenylyl cyclase and reducing cAMP levels through the activation of the GPR88 receptor.

Materials:

-

HEK293 cells stably co-expressing the human GPR88 receptor and the pGloSensor™-22F cAMP plasmid.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

This compound stock solution (in DMSO or appropriate vehicle).

-

Isoproterenol (or Forskolin) to stimulate adenylyl cyclase.

-

GloSensor™ cAMP Reagent.

-

White, opaque, sterile 96-well or 384-well assay plates.

-

Luminometer.

Experimental Workflow Diagram:

Procedure:

-

Cell Culture and Seeding:

-

Culture the HEK293-GPR88-GloSensor™ cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest the cells and seed them into white, opaque 96-well or 384-well plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Assay Preparation:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.

-

Incubate the plates at room temperature for 2 hours to allow for reagent equilibration.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To measure the inhibitory effect on stimulated cAMP production, add a fixed concentration of an adenylyl cyclase stimulator (e.g., isoproterenol) to the wells, followed immediately by the different concentrations of this compound.

-

Incubate the plates at room temperature for 15-30 minutes.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the level of cAMP inhibition.

-

Normalize the data to the signal produced by the stimulator alone (100% activity) and a basal control (0% activity).

-

Plot the normalized data against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Conclusion

This compound is a well-characterized agonist of the GPR88 receptor. Its mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the pharmacology of the GPR88 receptor. Further investigation into the in vivo effects of this compound will continue to shed light on the therapeutic potential of targeting GPR88.

References

- 1. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ACS Chemical Neuroscience in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prognostic significance of key immune cell functional alterations in clear cell renal cell carcinoma - Wu - Translational Cancer Research [tcr.amegroups.org]

- 8. promega.com [promega.com]

(1R,2R)-2-PCCA Hydrochloride: A Potent Inhibitor of cAMP Production via GPR88 Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-2-PCCA hydrochloride, a potent agonist for the orphan G protein-coupled receptor 88 (GPR88). A key pharmacological effect of this compound is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a critical secondary messenger in numerous cellular signaling pathways. This document details the mechanism of action, presents quantitative efficacy data, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Gαi-Coupled Inhibition of Adenylyl Cyclase

This compound exerts its inhibitory effect on cAMP production by activating GPR88, a receptor primarily coupled to the inhibitory G protein subunit, Gαi.[1][2] Upon agonist binding, GPR88 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting Adenosine Triphosphate (ATP) to cAMP.[3][4] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes.

The specificity of this interaction has been demonstrated in studies where (1R,2R)-2-PCCA inhibited isoproterenol-stimulated cAMP accumulation in cells expressing GPR88, but not in control cells lacking the receptor.[2][5] Furthermore, it has been shown that GPR88 activation by this compound does not induce calcium mobilization, indicating a lack of coupling to Gαq proteins.[2][6]

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound in inhibiting cAMP production has been quantified in various in vitro assay systems. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that the potency can vary depending on the cell type, the specific assay technology used, and whether the measurement is performed in a cell-free or cell-based system.

| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |

| (1R,2R)-2-PCCA | Cell-free | - | 3 | [7][8][9] |

| (1R,2R)-2-PCCA | GloSensor cAMP Assay | HEK293 cells | 56 | [7][10][11] |

| (1R,2R)-2-PCCA | Cell-based | GPR88-22F cells | 603 | [7][11] |

| (1R,2R)-2-PCCA | Calcium Mobilization Assay | CHO cells | 468 | [8][12] |

| (1R,2R)-isomer of 2-PCCA | cAMP Functional Assay | HEK293T/GPR88 cells | 373 | [3][6][13] |

| 2-PCCA (racemate) | cAMP Functional Assay | HEK293 cells | 116 | [14][15] |

| 2-PCCA (racemate) | cAMP Functional Assay | HEK293T/GPR88 cells | 877 | [3][6][13] |

The data indicates that the (1R,2R)-isomer is significantly more potent than its (1S,2S)-counterpart, highlighting the stereospecificity of the interaction with GPR88.[6][15]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism and experimental procedures, the following diagrams are provided.

Caption: GPR88 signaling pathway upon activation by this compound.

Caption: Generalized workflow for a cAMP inhibition assay.

Experimental Protocols: cAMP Inhibition Assay

The following provides a detailed methodology for a common type of cAMP inhibition assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., GloSensor™) assay, used to determine the potency of this compound.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound in cells stably expressing human GPR88.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing human GPR88. Some protocols utilize cells co-expressing a cAMP-sensitive biosensor like GloSensor™-22F.[7][10][11]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.[3]

-

Assay Plates: 384-well, white, solid-bottom assay plates.

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

cAMP Detection Kit: A commercially available kit such as the HTRF cAMP dynamic 2 kit or the GloSensor™ cAMP Assay reagent.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

Procedure:

-

Cell Culture and Plating:

-

Culture the GPR88-expressing cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in the culture medium and perform a cell count.

-

Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.[16]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Add the diluted this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes.[13]

-

Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).

-

Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).

-

Incubate the plate for 30 minutes at room temperature.[3]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF or GloSensor).[8][16] For HTRF, this typically involves adding a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.[3] For GloSensor, the luminescence is read after the addition of the appropriate reagent.

-

-

Data Analysis:

-

The signal from the cAMP detection assay is inversely proportional to the intracellular cAMP concentration in competitive immunoassays like HTRF.

-

Normalize the data with the forskolin-only treated wells representing 0% inhibition and the basal (unstimulated) wells representing 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.[13]

-

This technical guide provides a foundational understanding of this compound's role in inhibiting cAMP production through GPR88 agonism. The provided data, diagrams, and protocols serve as a valuable resource for researchers engaged in the study of GPR88 signaling and the development of novel therapeutics targeting this receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor | RTI [rti.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

Chemical structure and properties of (1R,2R)-2-PCCA hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] Its activity as a GPR88 agonist makes it a valuable research tool for investigating the physiological functions of this receptor and its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a specific diastereomer of 2-PCCA.[1] The "(1R,2R)" designation refers to the stereochemistry of the cyclopropane (B1198618) ring, which has been shown to be crucial for its high potency at the GPR88 receptor.[3][4] The hydrochloride salt form enhances its solubility and stability for experimental use.

| Property | Value |

| IUPAC Name | (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide dihydrochloride |

| CAS Number | 1609563-71-4[1] |

| Molecular Formula | C30H39Cl2N3O[5] |

| Molecular Weight | 528.56 g/mol [4][5] |

| Appearance | Light yellow to khaki solid[5] |

| Purity | >98%[5] |

| Storage | Store at 4°C under nitrogen. For long-term storage in solvent, store at -80°C (6 months) or -20°C (1 month).[1][4] |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the GPR88 receptor.[1] GPR88 is known to couple to the Gαi subunit of the heterotrimeric G protein complex.[3] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling pathway is implicated in various neuronal functions, and its modulation by GPR88 agonists is a subject of ongoing research. The (1R,2R)-isomer is noted to be approximately 5-fold more potent than its (1S,2S)-diastereomer.[3][4]

Quantitative Biological Data

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell-free Assay | - | EC50 | 3 nM | [1][6] |

| Cell-based Assay | GPR88-22F cells | EC50 | 603 nM | [1][6] |

| cAMP Inhibition Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | EC50 | 56 nM | [1] |

| cAMP Inhibition Assay | HEK293T cells transiently expressing GPR88 | EC50 | 373 nM | [3] |

| Calcium Mobilization Assay | Stable GPR88 cell line | EC50 | 468 nM | [7] |

Signaling Pathway

The activation of the GPR88 receptor by this compound initiates a Gαi-coupled signaling cascade.

Caption: GPR88 receptor signaling pathway initiated by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt has been described in the literature.[3][8] The following is a generalized workflow based on published methods.

Caption: General synthetic workflow for this compound.

Detailed Protocol for Final HCl Salt Formation: To a solution of the free base, (1R,2R)-2-PCCA, in dichloromethane (B109758) (CH2Cl2), 4 M HCl in dioxane is added.[3][8] The reaction is stirred at room temperature.[3][8] The solvent is then removed under reduced pressure to yield the hydrochloride salt.[3][8]

cAMP Inhibition Assay

This assay is used to determine the functional potency of this compound at the GPR88 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) are cultured under standard conditions.[1]

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO and then serially diluted to the desired concentrations.[5]

-

Assay Procedure:

-

Cells are plated in a multi-well plate and incubated.

-

The cells are then treated with varying concentrations of this compound.

-

Adenylyl cyclase is stimulated using a known activator like isoproterenol (B85558) to induce cAMP production.[3]

-

The inhibitory effect of the compound on cAMP production is measured by detecting the signal from the cAMP biosensor (e.g., luminescence).[1]

-

-

Data Analysis: The data is normalized and a concentration-response curve is generated to calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

In Vivo Studies

In vivo studies in rats have been conducted to evaluate the behavioral effects of 2-PCCA. Administration of 2-PCCA (0.1-3.2 mg/kg, i.p.) was found to decrease locomotor activity in a dose-dependent manner.[9][10] It also reduced methamphetamine-induced hyperactivity.[9][10] However, at the doses that attenuated hyperactivity, 2-PCCA by itself also significantly decreased baseline motor activity.[10] Furthermore, 2-PCCA did not produce methamphetamine-like discriminative stimulus effects.[9][10]

Conclusion

This compound is a valuable pharmacological tool for the study of GPR88. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for elucidating the role of GPR88 in the central nervous system and for exploring its therapeutic potential. Further research with this and related compounds will be critical in advancing our understanding of GPR88 biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | GPR88 Agonist | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1R,2R)-2-PCCA Hydrochloride: Discovery, Synthesis, and In-Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. The lack of known endogenous ligands has made synthetic agonists like this compound crucial for elucidating the receptor's function and therapeutic potential. This document details the discovery, stereoselective synthesis, and in-vitro pharmacological characterization of this compound, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to support further research and development efforts in this area.

Discovery and Pharmacological Context

This compound, a diastereomer of 2-PCCA, has been identified as a potent agonist of the GPR88 receptor.[1] The GPR88 receptor is an orphan GPCR, meaning its endogenous ligand has not yet been identified, and it is highly expressed in the striatum, a key region for motor control and cognitive functions.[2][3] Studies have suggested that GPR88 plays a significant role in regulating striatal functions and is implicated in conditions such as Parkinson's disease, schizophrenia, and drug addiction.[3][4]

The discovery of synthetic agonists like 2-PCCA and its more active diastereomer, (1R,2R)-2-PCCA, has been instrumental in characterizing the signaling pathways and physiological roles of GPR88.[3][4] Pharmacological studies have shown that the agonist activity of 2-PCCA resides primarily in the (1R,2R)-isomer, which is significantly more potent than its (1S,2S)-counterpart.[2][5][6] (1R,2R)-2-PCCA acts as an allosteric agonist, binding to a pocket formed by transmembrane segments of the GPR88 receptor and the C-terminus of the Gαi1 protein.[3]

GPR88 Signaling Pathway

This compound activates the GPR88 receptor, which is coupled to the Gαi subunit of the heterotrimeric G protein.[4][5][7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The compound has not been observed to induce calcium mobilization, indicating no Gαq-mediated response.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (1R,2R)-2-PCCA Hydrochloride in Gαi-Coupled Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Emerging research has illuminated its significant role in modulating Gαi-coupled signaling pathways, positioning it as a valuable tool for neuropharmacological research and a potential therapeutic target for various neuropsychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on Gαi-mediated signaling cascades.

Introduction to this compound and GPR88

GPR88 is a Class A orphan G protein-coupled receptor predominantly localized in the central nervous system, with particularly high expression in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] GPR88 is known to couple to the Gαi/o family of G proteins, which upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]

This compound has been identified as a potent agonist of GPR88.[5][6][7] Structural and functional studies have revealed that (1R,2R)-2-PCCA acts as an allosteric modulator, binding to a pocket distinct from the orthosteric ligand binding site.[8] This allosteric binding stabilizes a conformation of the receptor that promotes the activation of Gαi proteins, thereby initiating downstream signaling events.

Gαi-Coupled Signaling Pathway of GPR88

The activation of GPR88 by this compound triggers a cascade of intracellular events characteristic of Gαi-coupled receptors.

References

- 1. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivochem.net [invivochem.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This technical guide provides a comprehensive overview of its in vitro characterization, detailing its mechanism of action, binding affinities, and functional activities. The information presented herein is intended to support further research and drug development efforts targeting GPR88.

Introduction

GPR88 is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. Its restricted expression profile has made it an attractive therapeutic target for a variety of neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of GPR88. This document summarizes the key in vitro data for this compound and provides detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor. Upon binding, it activates the receptor, which then couples to inhibitory G proteins of the Gαi family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4]

Quantitative Data Summary

The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Assay Type | Cell Line/System | EC50 (nM) | Reference |

| Cell-Free Assay | - | 3 | [1] |

| GloSensor cAMP Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | 56 | [1] |

| Cell Assay | - | 603 | [1] |

| GloSensor cAMP Assay | Stable GPR88-pGloSensor22F cells | 603 | [5] |

| Calcium Mobilization Assay | Stable GPR88 cell line | 468 | [5] |

Experimental Protocols

GloSensor™ cAMP Assay for GPR88 Agonist Activity

This protocol describes the determination of this compound's potency in inhibiting forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR88.

Materials:

-

HEK293 cells stably co-expressing human GPR88 and the GloSensor™-22F cAMP plasmid

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES

-

This compound

-

GloSensor™ cAMP Reagent

-

White, opaque, 96-well microplates

Procedure:

-

Cell Culture: Culture the HEK293-GPR88-GloSensor™-22F cells in DMEM supplemented with 10% FBS and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into white, opaque 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HBSS containing 10 mM HEPES to achieve the desired final concentrations. Also, prepare a stock solution of forskolin in DMSO.

-

Assay: a. Aspirate the culture medium from the wells. b. Add 80 µL of HBSS with HEPES containing the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature. c. Add 10 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature. d. Add 10 µL of forskolin solution (final concentration typically 1-10 µM) to all wells to stimulate cAMP production. e. Incubate for 15 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The decrease in the luminescence signal in the presence of this compound corresponds to the inhibition of cAMP production. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at the GPR88 Receptor

Caption: GPR88 receptor signaling pathway activated by this compound.

Experimental Workflow for GloSensor™ cAMP Assay

Caption: Experimental workflow for the GloSensor™ cAMP functional assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In Vivo Effects of (1R,2R)-2-PCCA Hydrochloride on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of (1R,2R)-2-PCCA hydrochloride, a potent GPR88 receptor agonist, on locomotor activity. The document synthesizes available data to offer a comprehensive resource for researchers in pharmacology and neuroscience.

Core Findings on Locomotor Activity

This compound has been demonstrated to exert a significant influence on locomotor activity in preclinical models. Studies in rats have shown that administration of 2-PCCA leads to a dose-dependent decrease in spontaneous movement.[1][2] Furthermore, this compound has been found to attenuate hyperactivity induced by stimulants such as methamphetamine.[1][2] The (1R,2R)-diastereomer of 2-PCCA is notably more potent in its biological activity compared to its (1S,2S)-counterpart.[3][4][5]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on locomotor activity based on available literature.

Table 1: Effect of this compound on Baseline Locomotor Activity in Rats

| Dosage (mg/kg, i.p.) | Effect on Locomotor Activity |

| 0.1 - 3.2 | Dose-dependent decrease |

Source: Data synthesized from descriptive reports in preclinical studies.[1][2]

Table 2: Effect of this compound on Methamphetamine-Induced Hyperactivity in Rats

| 2-PCCA Dosage (mg/kg, i.p.) | Methamphetamine Dosage (mg/kg) | Effect on Hyperactivity |

| 0.1 - 3.2 | 1.0 | Dose-dependent decrease |

Note: Significant attenuation of hyperactivity was observed at doses that also markedly decreased baseline locomotor activity.[1]

Mechanism of Action: GPR88 Signaling Pathway

This compound functions as a potent agonist for the G protein-coupled receptor 88 (GPR88).[6][7][8][9] The activation of GPR88 by (1R,2R)-2-PCCA initiates a signaling cascade through a Gαi-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6][9] This mechanism is central to the pharmacological effects of the compound on neuronal activity and, consequently, locomotor behavior.

Experimental Protocols

The following section details the methodologies employed in key experiments to assess the in vivo effects of this compound on locomotor activity.

Locomotor Activity Testing

Objective: To measure the effect of this compound on spontaneous and drug-induced locomotor activity in rodents.

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

-

Habituation: Rats are habituated to the testing room for at least three days prior to the experiment.[2]

-

Administration of (1R,2R)-2-PCCA alone:

-

Administration of (1R,2R)-2-PCCA with Methamphetamine:

Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are typically quantified and analyzed using statistical methods such as ANOVA.

References

- 1. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. invivochem.net [invivochem.net]

- 9. biocompare.com [biocompare.com]

(1R,2R)-2-PCCA Hydrochloride: A Technical Guide for Studying GPR88 in the Striatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Its high expression in both direct and indirect pathway medium spiny neurons (MSNs) positions it as a critical modulator of striatal function and a promising therapeutic target for neuropsychiatric and neurodegenerative disorders.[1][3][4] (1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for GPR88, serving as an invaluable pharmacological tool to elucidate the receptor's physiological roles and assess its therapeutic potential.[5][6] This technical guide provides an in-depth overview of the use of this compound for studying GPR88 in the striatum, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Data: In Vitro and In Vivo Activity of GPR88 Agonists

The following table summarizes the quantitative data for this compound and other relevant GPR88 agonists, providing a comparative overview of their potency.

| Compound | Assay Type | Cell Line/System | EC₅₀ (nM) |

| This compound | cAMP Inhibition | HEK293 | 56 |

| (1R,2R)-2-PCCA | cAMP HTRF Functional Assay | HEK293 | 3.1 |

| (1R,2R)-2-PCCA | GloSensor cAMP Assay | HEK293 | 603 |

| 2-PCCA hydrochloride | cAMP Inhibition | HEK293 | 116 |

| (±)-2-PCCA | cAMP HTRF Assay | HEK293 | 911 |

| (±)-2-PCCA | GloSensor cAMP Assay | HEK293 | 116 |

| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 |

| (±)-4 (phenyl analogue) | cAMP HTRF Assay | Not Specified | 1250 |

| RTI-13951-33 | cAMP Functional Assay | Not Specified | 25 |

| GPR88 agonist 2 | cAMP Functional Assay | Not Specified | 14,000 |

| GPR88 agonist 2 | [³⁵S]GTPγS Binding Assay | WT mouse striatal membranes | 8,900 |

GPR88 Signaling Pathway

Activation of GPR88 by an agonist like this compound initiates a canonical Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).[1][5][7]

Experimental Protocols

In Vitro cAMP Functional Assay

This assay is fundamental for quantifying the potency of GPR88 agonists by measuring the inhibition of cAMP production.[5][8]

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Cell Seeding: Plate the cells in a 384-well white plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a β-adrenergic agonist such as isoproterenol (B85558) to induce cAMP production.

-

Add the GloSensor™ cAMP Reagent to the wells.

-

-

Detection: Measure luminescence using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

-

Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Locomotor Activity Assay

This behavioral assay assesses the effect of GPR88 activation on motor function in rodents.[8]

Methodology:

-

Animal Acclimation: Acclimate male rats to the testing room for at least one hour before the experiment. Handle the animals for several days prior to testing.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1-3.2 mg/kg). A vehicle control group should be included.

-

Locomotor Activity Recording: Immediately after injection, place the rats in individual locomotor activity chambers equipped with infrared beams to track movement.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period, typically 60 minutes.

-

Data Analysis: Analyze the data in time bins to observe the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of GPR88 agonists, from initial screening to in vivo validation.

Conclusion

This compound is a critical tool for probing the function of GPR88 in the striatum. Its ability to potently and selectively activate the receptor allows for detailed investigation of the GPR88 signaling pathway and its role in modulating striatal circuitry and behavior. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance our understanding of GPR88 as a therapeutic target.

References

- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. G-protein coupled receptor 88 knockdown in the associative striatum reduces psychiatric symptoms in a translational male rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

GPR88 is an orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition. Its strategic location suggests a significant role in modulating the dopaminergic system, making it a promising therapeutic target for various central nervous system (CNS) disorders. This compound has emerged as a key chemical probe for elucidating the physiological functions of GPR88. This guide summarizes the current knowledge of its pharmacological properties.

Mechanism of Action

This compound acts as an agonist at the GPR88 receptor. GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway Diagram

Caption: GPR88 signaling pathway activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound and its diastereomer.

Table 1: In Vitro Potency (EC50) of this compound

| Assay Type | Cell Line/System | EC50 (nM) | Reference |

| Cell-free Assay | - | 3 | [1][2][3] |

| Cell-based Assay | GPR88-22F cells | 603 | [1][3] |

| cAMP Production Inhibition | HEK293 cells (stably expressing hGPR88 and GloSensor-22F) | 56 | [1] |

| Isoproterenol-induced cAMP Formation Inhibition | HEK293T cells (transiently transfected with GPR88) | 373 | [4][5] |

Table 2: Stereoselectivity of PCCA Analogs

| Compound | Potency (EC50 in HEK293T cells, nM) | Relative Potency | Reference |

| (1R,2R)-2-PCCA | 373 | ~5-fold more potent | [4][5] |

| (1S,2S)-2-PCCA | (EC50 not explicitly stated, but noted to be ~5-fold less potent) | - | [4][6] |

In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound can modulate motor activity.

Table 3: In Vivo Effects of 2-PCCA in Rats

| Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Methamphetamine-Induced Hyperactivity | Reference |

| 0.1 - 3.2 | Dose-dependent decrease | Dose-dependent decrease | [7] |

Detailed Experimental Protocols

In Vitro cAMP Inhibition Assay (GloSensor™ Technology)

This protocol describes the measurement of GPR88 activation by quantifying the inhibition of cAMP production in a stable cell line.

Experimental Workflow Diagram

Caption: Workflow for the in vitro cAMP inhibition assay.

Materials:

-

HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).

-

CO2-independent medium.

-

GloSensor™ cAMP Reagent.

-

This compound.

-

Isoproterenol.

-

384-well white, clear-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the stable HEK293-GPR88-GloSensor™ cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

-

Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions. Replace the cell culture medium with the equilibration medium and incubate at room temperature for at least 2 hours to allow for reagent loading and signal stabilization.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the appropriate wells.

-

Stimulation: To measure the inhibitory effect, add a concentration of isoproterenol that elicits approximately 80% of its maximal response (EC80) to all wells except for the negative control.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Detection: Measure the luminescence using a plate-reading luminometer. The decrease in luminescence in the presence of this compound corresponds to the inhibition of cAMP production.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Locomotor Activity Assay

This protocol outlines a method to assess the effect of this compound on spontaneous and drug-induced locomotor activity in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle (e.g., saline, DMSO/PEG/Tween/water).

-

Methamphetamine hydrochloride (optional, for hyperactivity studies).

-

Open-field activity chambers equipped with infrared beams.

Procedure:

-

Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the rats for several days leading up to the test to minimize stress.

-

Habituation: On the test day, allow the rats to habituate to the testing room for at least 30 minutes before the start of the experiment.

-

Drug Administration:

-

Spontaneous Activity: Administer this compound (e.g., 0.1-3.2 mg/kg, i.p.) or vehicle.

-

Methamphetamine-Induced Hyperactivity: Administer this compound or vehicle, followed by an injection of methamphetamine (e.g., 1.0 mg/kg, i.p.).

-

-

Data Collection: Immediately after injection, place the rats individually into the open-field chambers. Record locomotor activity (e.g., number of beam breaks) continuously for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR88 in the central nervous system. Its potency as a GPR88 agonist and its demonstrated in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of targeting this orphan receptor. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacology of this compound and the biology of GPR88.

References

- 1. benchchem.com [benchchem.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for (1R,2R)-2-PCCA hydrochloride cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the brain.[1][2][3][4] Its activation of GPR88 initiates a signaling cascade through a Gαi-coupled pathway, which subsequently inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][5][6] This makes the measurement of cAMP levels a critical method for characterizing the activity of this compound and other GPR88 modulators. These application notes provide a detailed protocol for a cell-based cAMP assay to determine the potency and efficacy of this compound.

Signaling Pathway

The activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This occurs through the activation of the inhibitory G protein subunit, Gαi. To effectively measure the inhibitory effect of the agonist, intracellular cAMP levels are often first stimulated using forskolin (B1673556), a direct activator of adenylyl cyclase. The subsequent addition of the GPR88 agonist then leads to a measurable decrease in cAMP levels.

Caption: GPR88 Signaling Pathway.

Quantitative Data Summary

The potency of this compound has been determined in various assay formats and cell lines. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.

| Compound | Assay Type | Cell Line | EC50 (nM) |

| This compound | Cell-free | - | 3[1][2][3] |

| This compound | Cell-based (cAMP) | HEK293 | 56[1][7] |

| This compound | Cell-based (cAMP) | HEK293 | 603[1][2] |

| This compound | Cell-based (cAMP) | CHO | 56[8] |

| 2-PCCA (racemic mixture) | Cell-based (cAMP) | HEK293 | 116[4][5][9] |

Note: The variability in EC50 values can be attributed to differences in experimental conditions, such as the specific cell line used, receptor expression levels, and the cAMP assay technology employed.

Experimental Protocol: Gαi-Coupled Receptor Agonist cAMP Assay

This protocol outlines the steps for determining the EC50 value of this compound in a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based detection method.

1. Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing human GPR88.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

-

Assay Plate: 384-well, white, solid-bottom, cell culture-treated plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Forskolin stock solution (e.g., 10 mM in DMSO).

-

3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Assay Buffer: HBSS or PBS with 20 mM HEPES.

-

cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or GloSensor technology.

-

DMSO: For serial dilutions.

2. Experimental Workflow

Caption: Experimental Workflow for cAMP Assay.

3. Detailed Procedure

a. Cell Preparation:

-

Culture GPR88-expressing cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and determine the cell density.

-

Resuspend the cells in assay buffer or culture medium to the desired concentration.

-

Dispense the cell suspension into a 384-well plate (e.g., 5,000-10,000 cells/well in 10 µL).

-

Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

b. Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Further dilute the compound series in assay buffer to the desired final concentrations (typically 4X the final assay concentration).

c. Assay Protocol:

-

(Optional) Add a PDE inhibitor such as IBMX to all wells to prevent cAMP degradation and increase the assay window.

-

Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80-EC90, which needs to be predetermined for the specific cell line.

-

Add 5 µL of the forskolin solution to all wells except for the basal control wells (which receive 5 µL of assay buffer).

-

Incubate the plate at room temperature for 30-60 minutes.

d. cAMP Detection:

-

Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.

-

Add the lysis buffer and detection reagents to all wells (e.g., 5 µL of each reagent).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

e. Data Acquisition and Analysis:

-

Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

-

The raw data (e.g., ratio of emission at 665 nm / 620 nm for HTRF) is inversely proportional to the cAMP concentration.

-

Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This document provides a comprehensive guide for performing a cAMP assay to characterize the GPR88 agonist this compound. By following this protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other GPR88 modulators, which is essential for advancing drug discovery efforts targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. invivochem.net [invivochem.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HTRF and LANCE cAMP Assays with (1R,2R)-2-PCCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ (LANCE®) cAMP assays to characterize the activity of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan GPCR predominantly expressed in the striatum and is coupled to the Gi signaling pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation.[1][2][3] Both HTRF and LANCE cAMP assays are robust, high-throughput screening (HTS)-compatible immunoassays designed to quantify cAMP in cell lysates.[4][5][6][7][8]

The fundamental principle of these assays is a competitive binding format.[9][10] Cellular cAMP produced upon GPCR stimulation competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. In HTRF assays, the antibody is labeled with a donor fluorophore (Europium cryptate) and the tracer with an acceptor fluorophore (d2).[6][9][11] In LANCE assays, a Europium (Eu) chelate-labeled cAMP tracer competes for binding to a ULight™ dye-labeled anti-cAMP antibody.[4][5][12] In both cases, a decrease in the FRET signal is proportional to the amount of cellular cAMP produced.

Signaling Pathway of GPR88 Activation

Activation of the Gi-coupled GPR88 receptor by an agonist such as this compound initiates an intracellular signaling cascade. The Gi protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a decrease in the intracellular concentration of cAMP. To measure this decrease effectively in a cellular context, adenylyl cyclase is often stimulated with forskolin (B1673556) to generate a detectable level of cAMP that can then be inhibited by the Gi-coupled receptor agonist.[11][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. revvity.com [revvity.com]

- 6. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]

- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. blossombio.com [blossombio.com]

- 11. researchgate.net [researchgate.net]

- 12. bioline.ru [bioline.ru]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Mobilization Assay Featuring (1R,2R)-2-PCCA Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for a calcium mobilization assay utilizing (1R,2R)-2-PCCA hydrochloride. It is critical to note that this compound is a potent agonist for the orphan G protein-coupled receptor 88 (GPR88), and not a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor.[1][2] GPR88 is primarily expressed in the striatum and is implicated in disorders related to the basal ganglia.[3][4] The receptor naturally couples to Gαi, leading to the inhibition of cAMP production.[1][2][5]

To enable a calcium mobilization assay for this Gαi-coupled receptor, a specialized cellular system is employed. Host cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), are engineered to stably co-express human GPR88 and a promiscuous or chimeric G-protein, Gαqi5.[4][6] This Gαqi5 protein allows the Gαi-coupled GPR88 to redirect its signaling through the Gαq pathway upon agonist stimulation. The activation of the Gαq pathway subsequently stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[6] This method provides a robust and high-throughput compatible assay to screen for and characterize GPR88 ligands.[3][4]

This document outlines the principles, protocols, and data presentation for utilizing this compound as a reference agonist in a GPR88-mediated calcium mobilization assay.

Quantitative Data Summary

The following table summarizes the potency of this compound in various in vitro assays. This data is essential for establishing appropriate concentration ranges for dose-response experiments.

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Calcium Mobilization | CHO-Gαqi5-GPR88 | EC50 | 468 nM[3][7] |

| This compound | GloSensor cAMP | HEK293-GPR88-pGloSensor22F | EC50 | 603 nM[1][3] |

| This compound | Cell-free | Not Applicable | EC50 | 3 nM[1] |

| (1R,2R)-2-PCCA | cAMP Inhibition | GPR88 expressing cells | EC50 | 373 nM[5] |

| 2-PCCA (racemic) | cAMP Inhibition | HEK293-GPR88 | EC50 | 116 nM[2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the engineered signaling pathway and the general experimental workflow for the calcium mobilization assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).[6]

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).[6]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]

-

Calcium-sensitive dye: Fluo-4 AM or equivalent.[6]

-

GPR88 Agonist: this compound.

-

Test Compounds: Compounds to be screened for agonist or antagonist activity.

-

Control Compounds: A known GPR88 antagonist (if available) and a vehicle control (e.g., DMSO).[6]

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[6]

-

Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[4][6]

Protocol for Agonist Mode Screening

This protocol aims to identify compounds that activate GPR88 and induce calcium mobilization.

-

Cell Plating:

-

Harvest CHO-Gαqi5-GPR88 cells and seed them into black-walled, clear-bottom microplates at an optimized density.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. An equal volume of 2.5 mM probenecid (B1678239) may be included to prevent dye leakage.

-

Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates in the dark at 37°C for 1 hour.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound (positive control) and test compounds in Assay Buffer. The final concentration of DMSO should be kept low (e.g., <1%) to avoid cell toxicity.[4]

-

-

Measurement of Calcium Mobilization:

-

Place the dye-loaded cell plate into the fluorescent plate reader (e.g., FLIPR).

-

Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add the prepared compounds to the wells.

-

Continue to record the fluorescence intensity kinetically for a period of 2-5 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

For agonist screening, the activity of test compounds is often expressed as a percentage of the maximal response induced by a saturating concentration of this compound.

-

For dose-response curves, plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Protocol for Antagonist Mode Screening

This protocol is used to identify compounds that inhibit the agonist-induced calcium mobilization.

-

Cell Plating and Dye Loading: Follow steps 1 and 2 from the Agonist Mode protocol.

-

Antagonist/Test Compound Addition:

-

Prepare serial dilutions of the test compounds (potential antagonists) in Assay Buffer.

-

Add the diluted test compounds to the dye-loaded cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Addition and Measurement:

-

Prepare the agonist, this compound, at a concentration that elicits a submaximal to maximal response (e.g., EC80).

-

Place the plate in the fluorescent plate reader.

-

After establishing a baseline, add the EC80 concentration of this compound to all wells (except for negative controls).

-

Measure the kinetic fluorescence response as described in the Agonist Mode protocol.

-

-

Data Analysis:

-

Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium signal in their presence to the signal in the absence of any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

-

Contextual Note on GCPII Inhibition and Calcium Signaling

While this compound does not inhibit GCPII, it is worth noting that GCPII inhibition does influence neuronal calcium signaling through a distinct mechanism. GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[8] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is a Gαi-coupled receptor.[8] In certain brain regions, mGluR3 activation can regulate and normalize calcium signaling.[8][9][10] By inhibiting GCPII, the levels of NAAG are increased, leading to enhanced mGluR3 activation and subsequent modulation of calcium homeostasis.[9][10] This pathway is a subject of research for neuroprotective strategies in conditions like Alzheimer's disease.[9] This mechanism is fundamentally different from the direct activation of the GPR88 receptor by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Chronic GCPII (glutamate-carboxypeptidase-II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Dosing and Administration of (1R,2R)-2-PCCA Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist of the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] GPR88 is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target.[3][4] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in rats, focusing on pharmacokinetic and pharmacodynamic assessments.

This compound is the more active diastereomer of 2-PCCA.[5] It acts as a GPR88 receptor agonist, inhibiting GPR88-mediated cAMP production through a Gαi-coupled pathway.[1][6] In HEK293 cells stably expressing the human GPR88 receptor, it has an EC50 of 56 nM.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell-free Assay | - | EC50 | 3 nM | [1] |

| Cell-based cAMP Assay | HEK293 | EC50 | 56 nM | [1] |

| Cell-based Assay | GPR88-22F cells | EC50 | 603 nM | [7] |

Table 2: In Vivo Dosing of (1R,2R)-2-PCCA in Rats

| Study Type | Dosing Range (mg/kg) | Administration Route | Observed Effects | Reference |

| Locomotor Activity | 0.1 - 3.2 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity | [5][6] |

| Methamphetamine-Induced Hyperactivity | 0.1 - 3.2 (in combination with 1.0 mg/kg methamphetamine) | Intraperitoneal (i.p.) | Dose-dependent reduction in hyperactivity | [5][6] |

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

This protocol describes the preparation of this compound for intraperitoneal injection in rats. Three potential vehicle formulations are provided.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

20% SBE-β-CD in Saline

-

Corn Oil

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

Formulation 1: DMSO/PEG300/Tween-80/Saline [8]

-

Prepare a stock solution of this compound in DMSO.

-

To prepare a 1 mg/mL working solution, add 100 µL of a 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

Formulation 2: DMSO/SBE-β-CD in Saline [8]

-

Prepare a stock solution of this compound in DMSO.

-

For the final formulation, combine 10% DMSO stock solution with 90% (20% SBE-β-CD in Saline).

-

Ensure the final solution is clear before administration.

Formulation 3: DMSO/Corn Oil [8]

-

Prepare a stock solution of this compound in DMSO.

-

For the final formulation, combine 10% DMSO stock solution with 90% Corn Oil.

-

Mix thoroughly to ensure a homogenous suspension.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in rats following a single intraperitoneal dose.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Dosing solution of this compound

-

Syringes and needles for i.p. injection (23-25 gauge)

-

Blood collection tubes (e.g., K2-EDTA)

-

Centrifuge

-

Pipettes and tips

-

-80°C freezer

-

UPLC-MS/MS system

Procedure:

-

Animal Acclimatization: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Fasting: Fast rats for 12 hours prior to dosing, with free access to water.[6]

-

Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 1 mg/kg). The injection volume should not exceed 10 ml/kg.[9]

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[6]

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding 3 volumes of chilled methanol (B129727) (containing an internal standard) to 1 volume of plasma.

-

Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

-

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 3: Pharmacodynamic Assessment - Locomotor Activity

This protocol details the procedure for assessing the effect of this compound on spontaneous locomotor activity in rats.[8]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Dosing solution of this compound

-

Vehicle solution

-

Syringes and needles for i.p. injection (23-25 gauge)

-

Locomotor activity chambers equipped with infrared beams

Procedure:

-

Animal Handling: Handle rats for at least three days prior to the experiment to acclimate them to the experimenter.[8]

-

Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes before the start of the session.

-

Dosing: Administer a single i.p. injection of this compound (0.1, 0.32, 1.0, or 3.2 mg/kg) or vehicle.

-

Locomotor Activity Recording: Immediately after the injection, place each rat in an individual locomotor activity chamber.[8]

-

Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 60 minutes.[8]

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the 60-minute session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Caption: GPR88 Signaling Pathway Activation.

References

- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Alcohol Self-Administration Model with (1R,2R)-2-PCCA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited therapeutic options. The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising target for the development of novel AUD treatments. GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction. Preclinical studies have demonstrated that agonists of GPR88 can effectively reduce alcohol consumption and seeking behaviors in rodent models.